3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate is a complex organic compound that combines the structural features of benzothiazole and coumarin Benzothiazole is a heterocyclic compound containing both sulfur and nitrogen, while coumarin is a fragrant organic chemical compound in the benzopyrone chemical class
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study enzyme inhibition and protein-ligand interactions.
Material Science: The compound’s unique structural properties make it suitable for use in the development of organic semiconductors and fluorescent materials.
Preparation Methods
The synthesis of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Derivative: The benzothiazole moiety can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Coumarin Synthesis: Coumarin derivatives are often synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Chemical Reactions Analysis
3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate can undergo various chemical reactions, including:
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and proteins, inhibiting their activity by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate include other benzothiazole and coumarin derivatives. For example:
2-Arylbenzothiazoles: These compounds share the benzothiazole core and exhibit similar biological activities, such as anti-cancer and anti-bacterial properties.
Coumarin Derivatives: Compounds like 7-hydroxycoumarin and 4-methylcoumarin have similar structural features and are used in various medicinal and industrial applications.
The uniqueness of this compound lies in its combined structural features, which provide a broader range of applications and enhanced biological activity compared to individual benzothiazole or coumarin derivatives .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c1-11(2)19(22)24-13-8-7-12-9-14(20(23)25-16(12)10-13)18-21-15-5-3-4-6-17(15)26-18/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFFWZAJVYVDGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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